![molecular formula C38H46F4N6O9S B15150234 26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide](/img/structure/B15150234.png)
26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide” is a highly complex organic molecule. It features multiple functional groups, including difluoromethyl, sulfonylcarbamoyl, and cyclopropyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of cyclopropyl rings, introduction of difluoromethyl groups, and the incorporation of sulfonylcarbamoyl functionalities. Each step requires specific reagents and conditions, such as:
Cyclopropyl Ring Formation: This might involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Difluoromethyl Group Introduction: This could be achieved using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Sulfonylcarbamoyl Group Incorporation: This step might involve the use of sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the difluoromethyl group to form difluoromethyl alcohols or acids.
Reduction: Reduction of the sulfonylcarbamoyl group to form amines.
Substitution: Nucleophilic substitution reactions at the cyclopropyl rings or difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl alcohols, while reduction could produce amines.
科学的研究の応用
The compound’s unique structure makes it valuable in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving difluoromethyl groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity and affecting biological pathways. The difluoromethyl and sulfonylcarbamoyl groups could play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide: Similar compounds might include those with similar functional groups or structural motifs, such as other difluoromethylated cyclopropyl compounds or sulfonylcarbamoyl derivatives.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and complex structure, which might confer unique chemical and biological properties not found in simpler molecules.
特性
分子式 |
C38H46F4N6O9S |
|---|---|
分子量 |
838.9 g/mol |
IUPAC名 |
26-tert-butyl-N-[2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide |
InChI |
InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51) |
InChIキー |
MLSQGNCUYAMAHD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15150161.png)
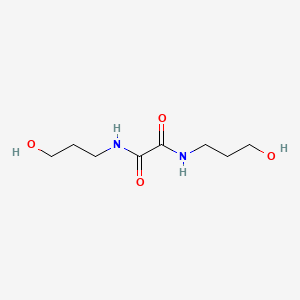
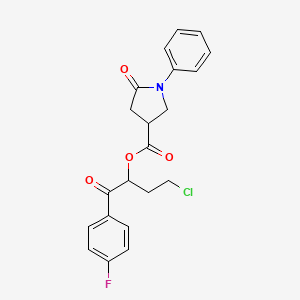
![N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)
![Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)
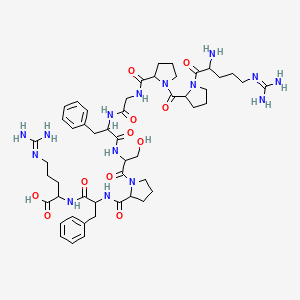
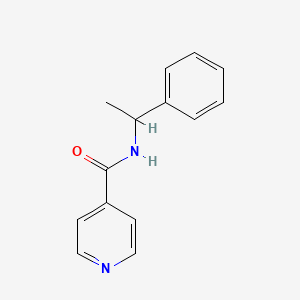
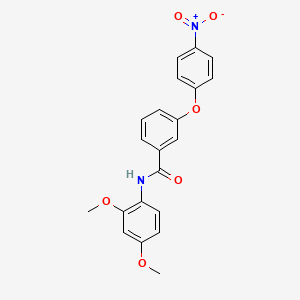
![Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride](/img/structure/B15150219.png)
![N-{4-[(1E)-2-[3-tert-butyl-5-(2,4-dioxo-3H-pyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl}methanesulfonamide](/img/structure/B15150224.png)
![2-({5-[3-(4-Methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15150231.png)
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
